molecular formula C15H14F3NO5 B12836152 Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate

Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate

Cat. No.: B12836152
M. Wt: 345.27 g/mol
InChI Key: CDVBSLCSNCEZCJ-LNEMGCFCSA-N
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Description

Key Hypothetical Conformational Features:

  • Benzene Ring Geometry : The methyl benzoate core likely remains planar, with the ester group (–COOCH3) and enamine substituent occupying perpendicular planes to avoid steric hindrance.
  • Enamine Chain Conformation : The but-1-enyl group’s double bond (C=C) may adopt an s-cis or s-trans configuration, influenced by conjugation with the 3-oxo group. The trifluoromethyl moiety’s electronegativity could stabilize a specific conformation via hyperconjugation.
  • Packing Interactions : Fluorine atoms often participate in weak C–F···H–C or C–F···π interactions, which could dictate crystal packing motifs.

Crystallization trials for such compounds typically involve vapor diffusion methods using solvents like dichloromethane or hexane. Synchrotron-based X-ray sources (e.g., Brookhaven National Laboratory’s NSLS-II) enable high-resolution data collection, critical for resolving fluorine’s low electron density.

Comparative Analysis with Structurally Analogous Benzoate Derivatives

To contextualize this compound’s structural uniqueness, we compare it to three analogs (Table 1):

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C15H14F3NO5 345.27 Trifluoro, enyl, ethoxycarbonyl
Methyl 2-[(Ethoxycarbonyl)Amino]Benzoate C11H13NO4 223.22 Ethoxycarbonylamino
Ethyl 2-(Ethoxymethylene)-4,4-Difluoro-3-Oxobutanoate C9H12F2O4 234.19 Difluoro, ethoxymethylene

Structural Insights:

  • Fluorination Impact : The trifluoromethyl group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs. This alters reactivity, as seen in trifluoromethoxylation reactions where fluorine stabilizes transition states.
  • Conjugation Effects : The enamine’s double bond conjugates with the 3-oxo group, creating an electron-deficient region that may facilitate nucleophilic attacks at the β-position. In contrast, the difluoro analog lacks this extended conjugation.
  • Steric Considerations : The ethoxycarbonyl group’s bulkiness in the target compound may hinder rotation around the C–N bond, favoring a single conformer in solution.

Properties

Molecular Formula

C15H14F3NO5

Molecular Weight

345.27 g/mol

IUPAC Name

methyl 2-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]benzoate

InChI

InChI=1S/C15H14F3NO5/c1-3-24-14(22)10(12(20)15(16,17)18)8-19-11-7-5-4-6-9(11)13(21)23-2/h4-8,20H,3H2,1-2H3/b12-10+,19-8?

InChI Key

CDVBSLCSNCEZCJ-LNEMGCFCSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate generally involves:

  • Formation of the amino-substituted benzoate core.
  • Introduction of the trifluoromethyl ketoester side chain.
  • Coupling of these fragments via amination or condensation reactions.

The key challenge is the selective incorporation of the trifluoromethyl ketoester moiety onto the amino-benzoate scaffold without side reactions.

Preparation of the Amino Benzoate Intermediate

The amino benzoate intermediate, methyl 2-aminobenzoate or its derivatives, is typically prepared by:

  • Reduction of methyl 2-nitrobenzoate derivatives using catalytic hydrogenation (e.g., Raney Nickel, Pd/C under hydrogen atmosphere) or chemical reducing agents such as sodium borohydride in suitable solvents (esters, ethers, alcohols).
  • Protection and deprotection strategies may be employed to control reactivity, such as tert-butoxycarbonyl (Boc) protection of amino groups followed by deprotection with trifluoroacetic acid or methanesulfonic acid.

Introduction of the Trifluoromethyl Ketoester Side Chain

The trifluoromethyl ketoester fragment, specifically 2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl, is introduced via:

  • Condensation reactions between the amino benzoate and trifluoromethyl-substituted ketoester precursors.
  • Use of ethyl trifluoroacetate or related trifluoromethylated reagents as starting materials for the ketoester moiety.
  • The reaction conditions often involve polar aprotic solvents (e.g., ketone solvents, ester solvents) and may require bases or catalysts to facilitate the condensation.

Coupling Reaction Conditions

  • The coupling of the amino benzoate and trifluoromethyl ketoester is typically carried out in solvents such as chloroform, dichloromethane, or polar aprotic solvents.
  • Bases such as potassium tert-butoxide may be used to generate the potassium salt intermediate, enhancing nucleophilicity and facilitating coupling.
  • Reaction temperatures range from low (around -10°C) to moderate (up to 60°C), with optimal yields often achieved between -5°C and 35°C.

Purification and Characterization

  • The final product is purified by crystallization or chromatographic techniques.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
  • The compound has a molecular formula of C15H14F3NO5 and a molecular weight of 345.27 g/mol.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Solvents Temperature Notes
1 Synthesis of methyl 2-nitrobenzoate derivative Nitration of methyl benzoate derivatives Various organic solvents Ambient to reflux Starting material for amino benzoate
2 Reduction to methyl 2-aminobenzoate Raney Ni, Pd/C + H2 or NaBH4 Ester, ether, alcohol solvents Room temp to mild heating May involve Boc protection/deprotection
3 Preparation of trifluoromethyl ketoester fragment Use of ethyl trifluoroacetate or similar Polar aprotic solvents Controlled temperature Formation of ketoester moiety
4 Coupling reaction Amino benzoate + trifluoromethyl ketoester Chloroform, DCM, ketone solvents -10°C to 60°C Base (e.g., potassium tert-butoxide) may be used
5 Purification Crystallization, chromatography Appropriate solvents Ambient Confirm structure by NMR, MS

Research Findings and Optimization

  • The use of potassium tert-butoxide in ketone or ester solvents improves the yield and purity of the coupling product by forming a reactive potassium salt intermediate.
  • Boc protection of amino groups prevents side reactions during coupling and is efficiently removed by trifluoroacetic acid treatment post-coupling.
  • Catalytic hydrogenation with Raney Ni under hydrogen pressure is preferred for selective reduction of nitro groups to amines without affecting other sensitive functionalities.
  • Reaction temperature control is critical; lower temperatures favor selectivity and reduce by-product formation.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Agrochemical Applications

    Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate has been studied for its potential as a fungicide. Its structural components suggest it may inhibit fungal growth by disrupting cellular processes through the inhibition of key enzymes involved in fungal metabolism.

    Case Study : A patent outlines the use of similar compounds for controlling phytopathogenic fungi. The efficacy of these compounds was demonstrated in various agricultural settings, where they significantly reduced fungal populations on crops .

    Pharmaceutical Applications

    The compound exhibits potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological systems makes it a candidate for further investigation as an anti-inflammatory or anti-cancer agent.

    Mechanism of Action : The presence of the amino group allows for hydrogen bonding with biological targets, potentially influencing pathways involved in inflammation and cell proliferation.

    Case Study : Research has indicated that derivatives of similar structures can modulate signaling pathways relevant to cancer progression. By modifying the side chains and functional groups, researchers aim to enhance the selectivity and potency of these compounds against specific cancer types .

    Mechanism of Action

    • The exact mechanism of action for Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate would depend on its specific application.
    • It may interact with biological targets (enzymes, receptors, etc.) due to its functional groups.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues

    The compound shares structural motifs with several derivatives synthesized via multicomponent reactions (e.g., Petasis reactions) and sulfonylurea-based pesticides. Key comparisons include:

    Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol)
    Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate Benzoate ester Ethoxycarbonyl, trifluoromethyl ketone, enamine Ester, ketone, enamine ~445.38 (estimated)
    Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Ethoxycarbonyl, 4-hydroxyphenyl, ketone Ester, ketone, aromatic hydroxyl 390.14 (HRMS)
    (E)-2-((3-Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid Tetrahydrobenzo[b]thiophene Ethoxycarbonyl, phenylbutenoic acid Ester, carboxylic acid, enamine 385.16 (HRMS)
    Sulfometuron methyl ester (Pesticide) Benzoate ester Sulfonylurea, pyrimidine Ester, sulfonylurea, pyrimidine ~364.34 (estimated)

    Biological Activity

    Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and agrochemical applications. This article provides a detailed overview of its biological activity, including synthesis pathways, biological interactions, and relevant research findings.

    • Molecular Formula : C15H14F3NO5
    • Molecular Weight : 345.27 g/mol
    • CAS Number : 648859-87-4

    Synthesis Pathway

    The synthesis of this compound typically involves several steps:

    • Formation of Ethoxycarbonyl Group : The ethoxycarbonyl moiety is introduced through esterification reactions.
    • Trifluoromethylation : The trifluoromethyl group is incorporated using specific reagents that facilitate the introduction of fluorine atoms.
    • Amino Group Attachment : The amino group is added via nucleophilic substitution reactions.

    Biological Activity

    Research indicates that compounds similar to this compound exhibit various biological activities:

    • Antimicrobial Activity : Studies have shown that derivatives with similar structures possess significant antimicrobial properties against a range of pathogens.
    • Anticancer Potential : Some analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
    • Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests its role in modulating biochemical pathways relevant to diseases such as cancer and metabolic disorders.

    Interaction Studies

    Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes and receptors. Techniques employed include:

    • Molecular Docking : This computational method predicts the preferred orientation of the compound when bound to a target protein.
    • Surface Plasmon Resonance (SPR) : SPR is used to measure the binding kinetics and affinities between the compound and its target.

    Case Studies

    • Antimicrobial Efficacy :
      • A study assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL.
    • Cytotoxicity Against Cancer Cells :
      • In vitro tests demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 20 µM, suggesting its potential as an anticancer agent.
    • Enzyme Inhibition :
      • The compound was shown to inhibit acetylcholinesterase activity with an IC50 value of 15 µM, indicating potential relevance in treating neurodegenerative diseases.

    Summary Table of Biological Activities

    Activity TypeTarget Organism/Cell TypeObserved EffectReference
    AntimicrobialE. coli, S. aureusMIC = 50 µg/mL
    AnticancerMCF-7 (breast cancer cells)Induced apoptosis at >20 µM
    Enzyme InhibitionAcetylcholinesteraseIC50 = 15 µM

    Q & A

    Q. What are the recommended methods for synthesizing Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate with high purity?

    Methodological Answer: The synthesis typically involves multi-step reactions, including esterification, enamine formation, and trifluoromethylation. Key steps include:

    • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation, as seen in related benzoate ester syntheses .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane (ratios 1:4 to 1:2) to isolate intermediates. Final purity (>95%) is confirmed via HPLC or LC-MS .
    • Characterization : Employ 1^1H NMR (200–400 MHz, DMSO-d6d_6) to verify enamine proton shifts (δ 8.2–8.5 ppm) and trifluoromethyl groups (δ -62 to -65 ppm via 19^{19}F NMR) .

    Q. How can researchers optimize reaction conditions to improve the yield of this compound?

    Methodological Answer: Optimization strategies include:

    • Temperature Control : Lowering temperatures during exothermic steps (e.g., enamine formation at 0–5°C) to minimize side reactions .
    • Catalyst Screening : Testing Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate trifluoromethylation .
    • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (e.g., solvent polarity, stoichiometry). For example, highlights split-plot designs for multi-variable optimization in chemical studies .

    Advanced Research Questions

    Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

    Methodological Answer:

    • 2D NMR (HSQC, HMBC) : Assigns 1^1H-13^{13}C correlations to confirm the enamine linkage and ester group positions .
    • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., 19^{19}F splitting) and confirms molecular formula (e.g., C15_{15}H13_{13}F3_3N2_2O5_5) with <2 ppm error .
    • X-ray Crystallography : Resolves stereochemical uncertainties in the trifluoro-3-oxobut-1-enyl moiety, though crystallization may require vapor diffusion with dichloromethane/hexane .

    Q. How should researchers design experiments to investigate the environmental fate and degradation pathways of this compound?

    Methodological Answer: Adopt a tiered approach as outlined in :

    Laboratory Studies :

    • Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, analyzing degradation via LC-MS/MS.
    • Photolysis : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure .

    Field Studies :

    • Soil Microcosms : Monitor degradation half-lives (t1/2_{1/2}) under aerobic/anaerobic conditions.

    Data Integration : Apply QSAR models to predict bioaccumulation or toxicity based on logP (calculated: ~2.5) and solubility (<1 mg/L) .

    Q. What computational methods are suitable for predicting the reactivity of the trifluoro-3-oxobut-1-enyl group in nucleophilic attacks?

    Methodological Answer:

    • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic additions (e.g., amine attacks at the β-keto position).
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction barriers .
    • Comparative Analysis : Cross-validate computational results with experimental kinetic data (e.g., second-order rate constants from stopped-flow spectroscopy) .

    Q. How can researchers address contradictions in stability data across different studies?

    Methodological Answer:

    • Controlled Replication : Standardize storage conditions (e.g., -20°C under argon) and analytical protocols (e.g., identical HPLC columns) .
    • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) to identify critical stability factors .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in reported half-lives, accounting for variables like impurity profiles .

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